Octamylamine

Descripción general

Descripción

Es un compuesto químico bioactivo conocido por sus propiedades anticolinérgicas y antiespasmódicas . Este compuesto se caracteriza por su fuerte basicidad y leve olor aromático .

Rutas sintéticas y condiciones de reacción:

Método 1: La octamylamine se puede sintetizar a través de la hidrólisis ácida del octanoato cianado. En este método, el octanoato cianado reacciona con agua en condiciones ácidas para formar ácido octanoico. Este ácido luego se somete a intercambio de éster con un exceso de amina (como la pentilamina) a altas temperaturas para producir this compound.

Método 2: Otro método común implica la reacción del cloruro de octanoilo cianado con una amina. El cloruro de octanoilo cianado se agrega a una solución de amina, lo que da como resultado la formación de this compound y la liberación de gas cloruro de hidrógeno.

Métodos de producción industrial: La producción industrial de this compound generalmente sigue las mismas rutas sintéticas, pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. La elección del método depende de los requisitos específicos y las capacidades de producción de la instalación de fabricación .

Tipos de reacciones:

Oxidación: La this compound puede someterse a reacciones de oxidación, típicamente en presencia de agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción de this compound pueden ocurrir bajo condiciones específicas, que a menudo implican agentes reductores como el hidruro de aluminio y litio.

Sustitución: La this compound puede participar en reacciones de sustitución, donde el grupo amino puede ser reemplazado por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden utilizar varios agentes halogenantes u otros electrófilos para reacciones de sustitución.

Principales productos formados:

Oxidación: Derivados oxidados de this compound.

Reducción: Formas reducidas de this compound.

Sustitución: Derivados sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

Octamylamine is an anticholinergic and antispasmodic agent with varied applications in scientific research .

Scientific Research Applications

- Chemistry this compound serves as a reagent in organic synthesis and as a building block for synthesizing complex molecules. The major products formed during chemical reactions involving this compound include oxidized derivatives, reduced forms, and substituted derivatives, depending on the electrophile used.

- Biology this compound is studied for its biological activity, especially its anticholinergic and antispasmodic effects.

- Medicine Research is ongoing regarding the potential therapeutic applications of this compound, including its use as an anticholinergic agent.

- Industry this compound is used to produce various chemicals and as an intermediate in synthesizing pharmaceuticals and other bioactive compounds.

Biochemical Analysis

- Biochemical Properties this compound plays a significant role in biochemical reactions, particularly in its interaction with muscarinic acetylcholine receptors (mAChRs). As an anticholinergic agent, this compound inhibits the action of acetylcholine on mAChRs, leading to a decrease in parasympathetic nervous system activity.

- Cellular Effects this compound influences various types of cells and cellular processes, affecting cell signaling pathways by inhibiting acetylcholine binding to mAChRs, modulating downstream signaling cascades, changing gene expression and cellular metabolism, and ultimately affecting cell function. The antispasmodic properties of this compound result from its ability to relax smooth muscle cells by reducing their excitability.

- Temporal Effects in Laboratory Settings The effects of this compound can change over time in laboratory settings. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation.

- Dosage Effects in Animal Models The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces muscle spasms without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, blurred vision, and urinary retention have been observed.

Safety and Hazards

Mecanismo De Acción

La octamylamine ejerce sus efectos principalmente a través de su actividad anticolinérgica. Inhibe la acción de la acetilcolina en los receptores muscarínicos, lo que lleva a una reducción de los espasmos del músculo liso y otros efectos colinérgicos. Este mecanismo implica el bloqueo de los receptores muscarínicos de acetilcolina, que forman parte del sistema nervioso parasimpático .

Compuestos similares:

Hexametilendiamina: Otra amina alifática con similar basicidad y reactividad.

Decilamina: Una amina alifática de cadena más larga con propiedades comparables.

Pentilamina: Una amina alifática de cadena más corta utilizada en aplicaciones sintéticas similares.

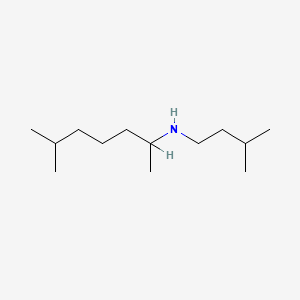

Unicidad de la this compound: La this compound es única debido a su estructura molecular específica, que le confiere propiedades físicas y químicas distintas. Su combinación de una cadena ramificada y un grupo amino primario la hace particularmente útil en ciertas aplicaciones sintéticas y biológicas .

Comparación Con Compuestos Similares

Hexamethylenediamine: Another aliphatic amine with similar basicity and reactivity.

Decylamine: A longer-chain aliphatic amine with comparable properties.

Pentylamine: A shorter-chain aliphatic amine used in similar synthetic applications.

Uniqueness of Octamylamine: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its combination of a branched chain and a primary amine group makes it particularly useful in certain synthetic and biological applications .

Actividad Biológica

Octamylamine, a chemical compound with the molecular formula CHN, is recognized for its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly in the fields of anticholinergic and antispasmodic therapies. The following sections provide a detailed examination of its biological activity, including data tables, case studies, and research findings.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. It has demonstrated significant hydroxyl radical (- OH) scavenging activity, with an IC value ranging from 0.09 to 0.12 mg/mL. This activity suggests that this compound can effectively neutralize reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases .

Table 1: Antioxidant Activity of this compound

| Activity | IC (mg/mL) |

|---|---|

| Hydroxyl Radical Scavenging | 0.09 - 0.12 |

| Iron-Chelating Activity | 0.02 - 0.04 |

Cell Viability and Cytotoxicity

In cytotoxicity assays involving 3T3-L1 and HHL-5 cell lines, this compound exhibited no toxic effects, and interestingly, an increase in cell viability was observed. This suggests that this compound may promote cellular health through its antioxidant properties .

Metabolic Effects

This compound has also been evaluated for its effects on glucose metabolism and insulin secretion. It has shown potential in modulating glucose uptake in cells, which is crucial for managing conditions such as diabetes .

Table 2: Metabolic Effects of this compound

| Measurement | Method | Findings |

|---|---|---|

| Glucose Uptake | Colorimetric Assay | Increased uptake observed |

| Insulin Secretion | Bioluminescent Assay | Modulation noted |

Pharmacological Applications

As an anticholinergic and antispasmodic agent, this compound has been explored for its therapeutic potential in treating gastrointestinal disorders and other conditions characterized by spasms. Its mechanism involves blocking acetylcholine receptors, which can alleviate muscle contractions .

Study on Antioxidant Efficacy

A study conducted by researchers evaluated the efficacy of this compound in comparison to other compounds known for their antioxidant properties. The results indicated that this compound not only outperformed some traditional antioxidants but also showed a favorable safety profile in vitro .

Glucose Metabolism Research

In another investigation focusing on metabolic health, this compound was administered to cell cultures to assess its impact on glucose metabolism. The findings revealed a significant enhancement in glucose uptake, suggesting its potential role as an adjunct therapy for diabetes management .

Propiedades

IUPAC Name |

6-methyl-N-(3-methylbutyl)heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-11(2)7-6-8-13(5)14-10-9-12(3)4/h11-14H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWTWWBIHKIYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057756 | |

| Record name | Octamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-59-0 | |

| Record name | Octamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamylamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAMYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0737084O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.